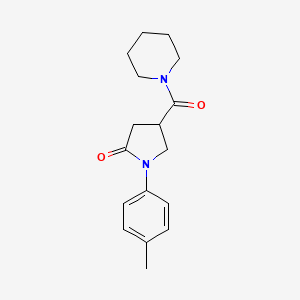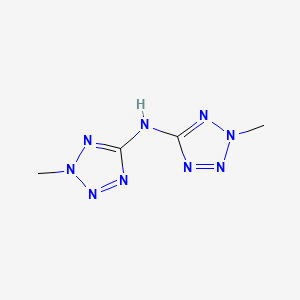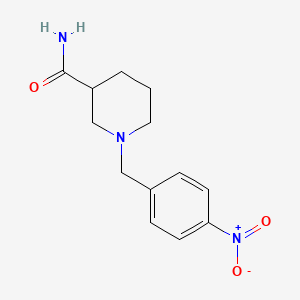![molecular formula C21H24N2O5S B5210168 methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B5210168.png)
methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate involves the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases. This compound has also been shown to have an effect on the immune system, specifically on B cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various diseases. However, one limitation is that further studies are needed to determine the optimal dosage and administration of this compound.
Zukünftige Richtungen
There are several future directions for the study of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate. One direction is to further study its potential application in the treatment of cancer and inflammatory diseases. Another direction is to study its effect on other pathways and enzymes in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Synthesemethoden
The synthesis of methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate involves a series of chemical reactions. The starting material for the synthesis is 4-aminobenzoic acid, which is reacted with 4-nitrobenzoyl chloride to form 4-(4-nitrobenzoylamino)benzoic acid. This intermediate is then reacted with 2-methylpiperidine to form methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-5-3-4-14-23(15)29(26,27)19-12-8-16(9-13-19)20(24)22-18-10-6-17(7-11-18)21(25)28-2/h6-13,15H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVDHCABDLNLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}carbonyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)


![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5210156.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5210175.png)